molecular formula C25H26N2O5S2 B409704 ETHYL (2Z)-5-(3,4-DIETHOXYPHENYL)-7-METHYL-3-OXO-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-5-(3,4-DIETHOXYPHENYL)-7-METHYL-3-OXO-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B409704
M. Wt: 498.6g/mol
InChI Key: WLACWYODBJYUIR-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class Thiazolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of ETHYL (2Z)-5-(3,4-DIETHOXYPHENYL)-7-METHYL-3-OXO-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps. One common synthetic route includes the condensation of 3,4-diethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized with ethyl acetoacetate in the presence of a base such as sodium ethoxide to yield the thiazolopyrimidine core. The final step involves the Knoevenagel condensation of the thiazolopyrimidine with 2-thiophenecarboxaldehyde to introduce the thienylmethylene group .

Chemical Reactions Analysis

Ethyl 5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienylmethylene group, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

Scientific Research Applications

Ethyl 5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex thiazolopyrimidine derivatives, which are studied for their potential as pharmaceuticals.

    Biology: It has been investigated for its antimicrobial and anticancer properties. Studies have shown that thiazolopyrimidine derivatives can inhibit the growth of various bacterial and fungal strains.

    Medicine: The compound is explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, due to its ability to interfere with cellular processes.

    Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-(3,4-DIETHOXYPHENYL)-7-METHYL-3-OXO-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular pathways. For example, it may inhibit tyrosinase, an enzyme involved in melanin production, thereby reducing hyperpigmentation. Additionally, it can interfere with DNA synthesis and repair mechanisms, leading to the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Ethyl 5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:

Ethyl 5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its unique combination of functional groups, which contribute to its diverse range of applications and potential therapeutic benefits.

Properties

Molecular Formula

C25H26N2O5S2

Molecular Weight

498.6g/mol

IUPAC Name

ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H26N2O5S2/c1-5-30-18-11-10-16(13-19(18)31-6-2)22-21(24(29)32-7-3)15(4)26-25-27(22)23(28)20(34-25)14-17-9-8-12-33-17/h8-14,22H,5-7H2,1-4H3/b20-14-

InChI Key

WLACWYODBJYUIR-ZHZULCJRSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C/C4=CC=CS4)/S3)C)C(=O)OCC)OCC

SMILES

CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=CS4)S3)C)C(=O)OCC)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=CS4)S3)C)C(=O)OCC)OCC

Origin of Product

United States

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